molecular formula C22H13BrCl4N2O B11990472 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-11-0

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11990472
CAS No.: 302914-11-0
M. Wt: 543.1 g/mol
InChI Key: YDQGHQYFYIXDJU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Applications

Research has indicated that this compound exhibits significant biological activity which can be harnessed for therapeutic purposes:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[1,5-c][1,3]benzoxazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of bromine and chlorine substituents enhances the compound's potency against various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
  • Anti-inflammatory Effects :
    • In vitro studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Material Science Applications

The unique structural characteristics of 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine make it suitable for various applications in material sciences:

  • Polymer Chemistry :
    • This compound can be used as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with improved fire resistance and durability .
  • Optoelectronic Materials :
    • The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be exploited in the development of efficient light-emitting devices .

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy:

  • Pesticidal Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit insecticidal properties against agricultural pests. This could provide a basis for developing new classes of environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms .
  • Herbicidal Properties :
    • Research is ongoing to evaluate the herbicidal effectiveness of this compound against common weeds. Its selective action could lead to the development of safer herbicides that reduce crop damage and environmental impact .

Case Study 1: Anticancer Properties

A study conducted on the anticancer effects of pyrazolo[1,5-c][1,3]benzoxazine derivatives found that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal demonstrated that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of halogen atoms and the pyrazolo[1,5-c][1,3]benzoxazine core.

Biological Activity

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C22H15BrCl2N2OC_{22}H_{15}BrCl_2N_2O, and it features a complex structure that includes multiple halogen substituents which may influence its biological activity. Below is the structural representation:

  • Molecular Structure :
SMILES C1C2C3 C C CC C3 Cl Cl OC N2N C1C4 CC CC C4 C5 CC C C C5 Br\text{SMILES C1C2C3 C C CC C3 Cl Cl OC N2N C1C4 CC CC C4 C5 CC C C C5 Br}

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its effects on cancer cells and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study reported that derivatives of benzoxazine demonstrated potent activity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.

Anti-inflammatory Properties

In addition to anticancer properties, some studies suggest that this compound may also possess anti-inflammatory effects.

  • Mechanism : The anti-inflammatory activity is hypothesized to be linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveResults
Study 1 Evaluate cytotoxicity on MCF-7 cellsIC50 value of 15 µM; significant apoptosis induction observed.
Study 2 Assess anti-inflammatory effects in vitroReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.
Study 3 Analyze structure-activity relationship (SAR)Identified key structural features contributing to potency against cancer cells.

Research Findings

Recent literature has focused on the synthesis and optimization of related compounds to enhance biological activity:

  • Synthesis Approaches : Various synthetic routes have been explored to produce derivatives with improved solubility and bioavailability.
  • Activity Correlation : Structure-activity relationship studies have indicated that specific substitutions on the phenyl rings significantly affect both anticancer and anti-inflammatory activities.

Properties

CAS No.

302914-11-0

Molecular Formula

C22H13BrCl4N2O

Molecular Weight

543.1 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H13BrCl4N2O/c23-13-4-1-11(2-5-13)19-10-20-15-8-14(24)9-18(27)21(15)30-22(29(20)28-19)12-3-6-16(25)17(26)7-12/h1-9,20,22H,10H2

InChI Key

YDQGHQYFYIXDJU-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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